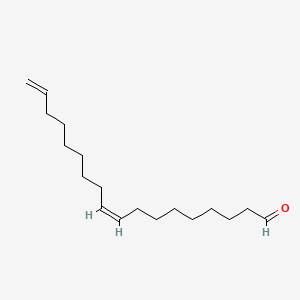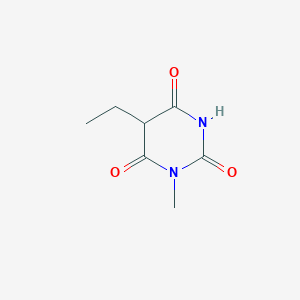
Magnesium--mercury (5/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium–mercury (5/2) is a compound formed by the combination of magnesium and mercury in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium–mercury (5/2) can be synthesized through the reaction of magnesium metal with mercury(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation of magnesium. The reaction conditions include heating the mixture to a temperature where the reaction can proceed efficiently.
Industrial Production Methods: Industrial production of magnesium–mercury (5/2) involves the use of high-purity magnesium and mercury(II) chloride. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve multiple purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium–mercury (5/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and mercury(II) oxide.
Reduction: It can be reduced to elemental magnesium and mercury.
Substitution: The compound can undergo substitution reactions with other halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature conditions.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Halides or organometallic reagents in an inert atmosphere.
Major Products:
Oxidation: Magnesium oxide and mercury(II) oxide.
Reduction: Elemental magnesium and mercury.
Substitution: Various organometallic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Magnesium–mercury (5/2) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism by which magnesium–mercury (5/2) exerts its effects involves the interaction of magnesium and mercury ions with various molecular targets. Magnesium ions can act as cofactors for enzymes, while mercury ions can interact with thiol groups in proteins, affecting their function. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Magnesium amalgam: A similar compound formed by the combination of magnesium and mercury.
Magnesium chloride: A compound with similar magnesium content but different properties.
Mercury(II) chloride: A compound with similar mercury content but different properties.
Uniqueness: Magnesium–mercury (5/2) is unique due to its specific stoichiometric ratio and the combined properties of magnesium and mercury
Propiedades
Número CAS |
55200-37-8 |
|---|---|
Fórmula molecular |
Hg2Mg5 |
Peso molecular |
522.71 g/mol |
InChI |
InChI=1S/2Hg.5Mg |
Clave InChI |
XVLAIFQBBAFLIZ-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Mg].[Mg].[Mg].[Hg].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)

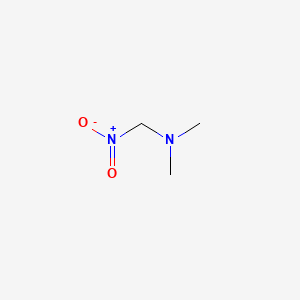
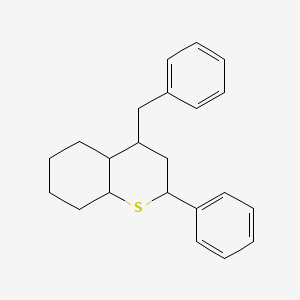
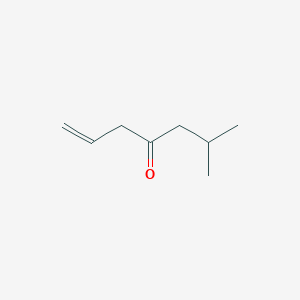
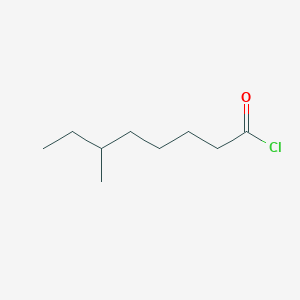
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
